N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O2/c1-11-16(17(27)24-14-8-6-13(20)7-9-14)18(26(2)25-11)28-15-5-3-4-12(10-15)19(21,22)23/h3-10H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHWYZFZDBZPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)OC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C19H15F4N3O2
- Molecular Weight : 393.34 g/mol
- CAS Number : 303997-88-8
The compound exhibits its biological activity primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The structure of the compound allows it to interact effectively with these enzymes, providing anti-inflammatory effects.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole, including this compound, possess notable anti-inflammatory properties. A study indicated that compounds with similar structures exhibited significant inhibition of COX-2 with selectivity indices suggesting a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .
In Vitro and In Vivo Studies
- In Vitro Studies :
- In Vivo Studies :
Study on Pyrazole Derivatives
A comprehensive review focused on the synthesis and biological evaluation of pyrazole derivatives highlighted that compounds similar to this compound exhibited promising anti-inflammatory profiles. The study emphasized the importance of structural modifications in enhancing biological activity while maintaining safety .
Biological Activity Summary
| Activity | IC50 Value (μM) | Selectivity Index | Safety Profile |
|---|---|---|---|
| COX-1 Inhibition | Not specified | Not specified | Minimal organ damage |
| COX-2 Inhibition | 0.01 | High | LD50 > 2000 mg/kg |
| Anti-inflammatory | Significant | Comparable to diclofenac | Gastrointestinal safety |
Scientific Research Applications
N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide is a compound with potential biological activities, making it a subject of interest in medicinal chemistry. The molecular formula is C19H15F4N3O2, and the molecular weight is 393.342 g/mol.
Biological Activity
-
COX Inhibition this compound exhibits biological activity through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are important in the inflammatory process. The compound's structure enables effective interaction with these enzymes, providing anti-inflammatory effects.
- COX-2 Inhibition: IC50 value of 0.01 μM
- Anti-inflammatory: Comparable to diclofenac
- Safety Profile The compound has minimal organ damage and gastrointestinal safety. The LD50 is greater than 2000 mg/kg.
Basic Information
- CAS No : 303997-88-8
- Molecular Weight : 393.34
- Molecular Formula : C19H15F4N3O2
- IUPAC Name : N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxamide
- InChI : InChI=1S/C19H15F4N3O2/c1-11-16(17(27)24-14-8-6-13(20)7-9-14)18(26(2)25-11)28-15-5-3-4-12(10-15)19(21,22)23/h3-10H,1-2H3,(H,24,27)
Q & A
(Basic) What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves multi-step protocols starting from substituted pyrazole precursors. A common approach includes:
Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .
Functionalization via nucleophilic aromatic substitution or coupling reactions to introduce fluorophenyl and trifluoromethylphenoxy groups .
Carboxamide formation using coupling agents like EDCI/HOBt.
Optimization Strategies:
- Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios) and identify optimal conditions .
- Use phase-transfer catalysts (e.g., K₂CO₃ in DMF) to enhance reaction rates .
(Basic) How is the structural identity of this compound confirmed post-synthesis?
Answer:
Analytical Workflow:
(Basic) What strategies address low aqueous solubility during in vitro assays?
Answer:
- Co-solvent systems : Use DMSO/water mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug derivatization : Introduce phosphate or glycosyl groups to improve hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
(Advanced) How can computational methods predict reactivity and guide synthesis?
Answer:
- Quantum chemical calculations (DFT) identify transition states and regioselectivity in heterocyclic ring formation .
- Machine learning models trained on reaction databases predict optimal catalysts (e.g., Pd/Cu for cross-couplings) .
- Molecular dynamics simulations assess solvent effects on reaction kinetics .
(Advanced) How to resolve discrepancies in biological activity data across studies?
Answer:
- Structure-Activity Relationship (SAR) analysis : Systematically compare analogs with varying substituents (e.g., 4-Cl vs. 4-F phenyl groups) to isolate critical pharmacophores .
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP levels in kinase inhibition assays) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability between labs .
(Advanced) What catalytic systems improve yield in key synthetic steps?
Answer:
- Buchwald-Hartwig amination : Use Pd₂(dba)₃/Xantphos for C–N bond formation in carboxamide synthesis .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h for cyclocondensation steps .
- Photoredox catalysis : Enhance electron-deficient aryl coupling efficiency under visible light .
(Advanced) How to design analogs with improved pharmacokinetics using QSAR?
Answer:
- QSAR models : Train on logP, polar surface area, and CYP450 metabolism data to predict bioavailability .
- Fragment-based design : Replace trifluoromethylphenoxy with bioisosteres (e.g., pentafluorosulfanyl) to reduce metabolic clearance .
- In silico ADMET profiling : Use tools like SwissADME to optimize CNS penetration or hepatic stability .
(Basic) What analytical techniques quantify purity and degradation products?
Answer:
- HPLC-DAD/MS : Detect impurities at 0.1% levels using C18 columns and acetonitrile gradients .
- Thermogravimetric analysis (TGA) : Monitor thermal stability (degradation onset >200°C) .
- Karl Fischer titration : Measure residual water content (<0.5% w/w) .
(Advanced) How to investigate regioselectivity in heterocyclic ring formation?
Answer:
- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation in pyrazole rings .
- Kinetic studies : Compare activation energies of competing pathways (e.g., 1,3- vs. 1,5-dipolar cycloadditions) .
- X-ray crystallography : Resolve crystal structures of intermediates to confirm regiochemistry .
(Advanced) How to validate target engagement in enzyme inhibition studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
